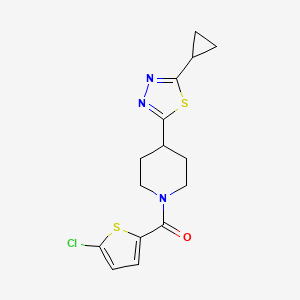

(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Historical Context of Thiadiazole and Thiophene Derivatives in Medicinal Chemistry

The pharmacological relevance of 1,3,4-thiadiazole derivatives dates to the mid-20th century, with early studies identifying their antimicrobial and anticancer potential. Structural analogs demonstrated capacity for hydrogen bonding through nitrogen atoms and π-π stacking via the sulfur-containing ring, enabling interactions with diverse biological targets. Thiophene derivatives gained prominence following the isolation of natural analogs in petroleum and coal tar, with subsequent synthetic modifications yielding compounds with improved metabolic stability compared to benzene analogs. The 5-chlorothiophene moiety in particular became a structural mainstay in antiviral and anti-inflammatory agents due to its balanced lipophilicity and electronic properties.

Significance of Hybrid Heterocyclic Scaffolds in Drug Discovery

Molecular hybridization strategies address limitations in mono-heterocyclic systems by combining pharmacophoric elements from distinct bioactive motifs. The U.S. FDA's 2021 drug approvals highlighted this trend, with 75% of small-molecule drugs containing hybrid heterocycles. Hybridization enables simultaneous optimization of electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and steric parameters critical for target binding. For instance, thiadiazole-thiophene hybrids demonstrate synergistic effects in antimicrobial applications by disrupting bacterial cell membranes and inhibiting DNA gyrase.

Rationale for Combining Thiadiazole, Thiophene, and Piperidine Moieties

The tripartite design of (5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone addresses three key challenges in modern drug design:

- Target Multiplicity : Thiophene's planar structure facilitates intercalation with aromatic protein residues, while thiadiazole's hydrogen-bonding capacity engages polar active sites.

- Metabolic Stability : Cyclopropyl substitution on thiadiazole introduces steric hindrance against cytochrome P450 oxidation, extending half-life.

- Spatial Orientation : Piperidine's chair-boat transitions enable optimal positioning of substituents for target complementarity, particularly in CNS targets.

Evolution of Research Interest in Multi-Heterocyclic Compounds

Advances in synthetic methodologies, particularly Vilsmeier-Haack formylation and transition-metal catalyzed cross-couplings, have enabled efficient construction of complex hybrids. The 2024 synthesis of tetrazole-thiadiazole hybrids with sub-micromolar antimicrobial activity demonstrated the therapeutic potential of such architectures. Concurrently, computational studies using density functional theory (DFT) have elucidated structure-activity relationships in hybrid systems, guiding rational design.

Research Objectives and Scholarly Significance

This compound's architecture presents unique opportunities to investigate:

- Electronic modulation through conjugated π-systems (thiophene-thiadiazole)

- Stereoelectronic effects of piperidine's chair conformation on bioavailability

- Synergistic pharmacological profiles unattainable with single-heterocycle systems Ongoing research aims to establish synthetic scalability, DFT-modeled reactivity, and preliminary target affinity data to validate its potential as a lead compound.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS2/c16-12-4-3-11(21-12)15(20)19-7-5-10(6-8-19)14-18-17-13(22-14)9-1-2-9/h3-4,9-10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHAJELSQAWMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and cytotoxicity based on diverse research studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure comprises a thiophene ring substituted with chlorine, a piperidine moiety, and a cyclopropyl group attached to a thiadiazole.

Antibacterial Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole ring exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study found that certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Structure | MIC (µg/mL) | Bacterial Target |

|---|---|---|

| 5-Chlorothiophen derivative | 0.06 | Staphylococcus aureus |

| Piperazinyl quinolone | 0.12 | Escherichia coli |

| Thiadiazole-piperazine | 0.03 | Bacillus subtilis |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values reported at approximately 2.91 µM and 4.35 µM respectively . This suggests potential applications in treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| (5-Chlorothiophen derivative) | Acetylcholinesterase | 2.91 |

| (5-Chlorothiophen derivative) | Butyrylcholinesterase | 4.35 |

| Eserine | Acetylcholinesterase | 0.04 |

| Eserine | Butyrylcholinesterase | 0.85 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound exhibits varying degrees of toxicity against different cell lines. For instance, one study reported that certain piperazine derivatives had cytotoxic effects on cancer cell lines with IC50 values ranging from 10 µM to over 30 µM depending on the specific derivative and cell type .

Table 3: Cytotoxicity Results

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | (5-Chlorothiophen derivative) | 15 |

| MCF-7 | (5-Chlorothiophen derivative) | 25 |

| A549 | Eserine | >30 |

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in pharmaceutical applications:

- Antimicrobial Agents : A study synthesized multiple thiadiazole derivatives and evaluated their antimicrobial efficacy, concluding that structural modifications significantly impacted their antibacterial potency.

- Cognitive Enhancers : Research has explored the use of piperidine-based compounds for cognitive enhancement by inhibiting cholinesterases, indicating a pathway for developing treatments for neurodegenerative diseases.

- Cancer Therapeutics : Investigations into the cytotoxic effects of these compounds on various cancer cell lines suggest their potential role in cancer therapy.

Scientific Research Applications

Structural Characteristics

The molecular structure of this compound includes:

- A thiophene ring substituted with a chlorine atom.

- A piperidine moiety .

- A cyclopropyl group attached to a thiadiazole .

This unique structural arrangement suggests possible interactions with biological targets, making it a candidate for various pharmacological activities.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

-

Antitumor Activity :

- Thiadiazole derivatives have shown significant anticancer effects against various cell lines. For example, studies indicate that compounds similar to the one can inhibit cell cycle progression in MCF-7 breast cancer cells, leading to increased cell arrest in the G0/G1 phase, which is crucial for tumor growth inhibition.

-

Antimicrobial Properties :

- The presence of the thiadiazole ring is associated with notable antimicrobial activity. Compounds in this class have demonstrated effectiveness against both bacterial and fungal pathogens by inhibiting key enzymes involved in microbial metabolism.

-

Anticonvulsant Effects :

- Some derivatives have been evaluated for their ability to reduce seizure activity in animal models. In vivo studies have shown that certain thiadiazole derivatives can significantly decrease seizure frequency and severity.

-

Anti-inflammatory and Antioxidant Effects :

- Thiadiazole derivatives are also recognized for their anti-inflammatory properties and potential in managing oxidative stress, which contributes to various chronic diseases.

Antitumor Studies

A study evaluated several thiadiazole derivatives for their effects on cell cycle progression in MCF-7 cells. The results indicated that treatment led to a significant increase in cells arrested in the G0/G1 phase after 24 hours, suggesting an effective mechanism for inhibiting tumor growth.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. The specific compound may share these properties due to its structural similarities with other bioactive thiadiazoles.

Anticonvulsant Activity

In vivo studies using sound-susceptible mice demonstrated that certain thiadiazole derivatives effectively reduced seizure frequency and severity, indicating their potential as anticonvulsant agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Key analogs are selected based on shared methanone cores or heterocyclic components (Table 1).

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Heterocyclic Components | Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₅ClN₃OS₂ | Thiophene (Cl-substituted), Piperidine, 1,3,4-thiadiazole (cyclopropyl) | Chlorine, cyclopropyl | Antimicrobial, kinase inhibition |

| (2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone (69Z) | C₁₆H₁₅ClN₄OS | Imidazo-thiadiazole, Pyrrolidine (4-chlorophenyl) | Methyl, 4-chlorophenyl | Enzyme modulation (hypothesized) |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) | Varies | Pyrazole, Thiophene (diamino-cyano or ester) | Cyano, ester | Antifungal, antiviral |

Key Observations:

Physicochemical and Bioactivity Inference

Table 2: Inferred Properties

Notes:

- The target compound’s higher molecular weight and rotatable bonds may reduce oral bioavailability compared to 69Z.

- The 5-chlorothiophene moiety could confer reactivity similar to acifluorfen (), a herbicide targeting protoporphyrinogen oxidase , though direct pesticidal activity remains speculative.

Q & A

Q. What are the key synthetic methodologies for preparing (5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperidine-thiadiazole core. Key steps include:

- Cyclization : Reacting substituted piperidine with thiadiazole precursors under reflux conditions (e.g., using POCl₃ as a catalyst ).

- Coupling reactions : Introducing the 5-chlorothiophene moiety via nucleophilic acyl substitution or Suzuki-Miyaura coupling .

- Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to minimize side reactions .

- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

Methodological approaches include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry , IR for functional group identification (e.g., C=O stretch at ~1650 cm⁻¹) .

- Chromatography : HPLC to assess purity and monitor reaction progress .

- X-ray crystallography : For unambiguous determination of molecular geometry in crystalline form .

Q. What biological targets are associated with this compound?

The compound’s thiadiazole and piperidine moieties suggest interactions with:

- Enzymes : Kinases or proteases via hydrogen bonding with the thiadiazole sulfur and nitrogen atoms .

- Membrane receptors : GPCRs or ion channels modulated by the chlorothiophene group’s electrophilic properties .

- Preliminary studies on analogs show antimicrobial and anticancer activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic approaches include:

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling efficiency .

- Temperature gradients : Reflux vs. microwave-assisted synthesis to reduce reaction time .

- Solvent polarity adjustments : Using DMF for polar intermediates or toluene for non-polar steps .

- In-line analytics : Employing TLC or FTIR for real-time monitoring .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

- Standardized assays : Replicate studies using identical cell lines (e.g., HCT-116 for cytotoxicity) .

- Structure-activity relationship (SAR) analysis : Compare with analogs (see Table 1) to isolate critical functional groups .

- Dose-response curves : Establish EC₅₀/IC₅₀ values under controlled conditions (pH, serum concentration) .

Q. What computational methods predict target interactions for this compound?

Advanced workflows include:

- Molecular docking : Using AutoDock Vina to model binding poses with kinase domains (e.g., EGFR) .

- MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlating electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of thiadiazole sulfur .

- Purification : Use preparative HPLC for isomers separation .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.